physical and chemical properties of methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
physical and chemical properties of methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic scaffold, composed of fused pyrrole and pyridine rings, is a common feature in a variety of biologically active molecules. The strategic placement of a bromine atom at the 3-position and a methyl carboxylate group at the 5-position provides versatile handles for synthetic elaboration, making it an attractive starting material for the synthesis of compound libraries targeting a range of therapeutic targets, including kinases and other enzymes.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its potential applications in the field of drug development.
Molecular Structure and Properties
The structural and physicochemical properties of methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate are fundamental to its handling, reactivity, and role as a synthetic intermediate.
| Property | Value | Source(s) |
| CAS Number | 1190318-72-9 | [2][3] |
| Molecular Formula | C₉H₇BrN₂O₂ | [2][3] |
| Molecular Weight | 255.07 g/mol | [2][3] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as DMSO and DMF (inferred from related compounds) | [4] |
| Storage | Keep in a dark place, sealed in dry, room temperature or 2-8°C. | [2] |
Structural Diagram:
Caption: Key cross-coupling reactions of the title compound.
Stability:
Pyrrolopyridine derivatives are generally stable under typical laboratory conditions. However, like many heterocyclic compounds, they can be sensitive to strong acids, bases, and oxidizing agents. Hydrolysis of the ester group can occur under acidic or basic conditions. [5]It is recommended to store the compound in a cool, dry, and dark place to prevent degradation. [2]
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is not readily available in the surveyed literature, a general synthetic strategy can be inferred from the synthesis of related compounds. The synthesis of the corresponding carboxylic acid has been reported, which can then be esterified to yield the desired methyl ester. [6] General Synthetic Approach:
A plausible synthetic route would involve the construction of the 1H-pyrrolo[3,2-b]pyridine core, followed by bromination and esterification. The synthesis of related pyrrolopyridines often involves the condensation of substituted aminopyridines with α-haloketones or other suitable C2-synthons.
Purification:
Purification of the final product would typically be achieved through standard laboratory techniques such as:
-
Column Chromatography: Using silica gel as the stationary phase and a mixture of organic solvents (e.g., ethyl acetate/hexanes) as the mobile phase is a common method for purifying compounds of this type.
-
Recrystallization: If the compound is a solid with suitable solubility properties, recrystallization from an appropriate solvent system can be an effective purification method.
Applications in Drug Discovery and Medicinal Chemistry
The 1H-pyrrolo[3,2-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The title compound serves as a versatile intermediate for the synthesis of these more complex and potentially therapeutic molecules.
Kinase Inhibitors:
The pyrrolopyridine core is a key component of many kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The ability to readily functionalize the 3-position of methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate allows for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. For example, derivatives of the related 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of fibroblast growth factor receptor (FGFR) and Janus kinases (JAKs). [5] Other Therapeutic Areas:
Beyond kinase inhibition, pyrrolopyridine derivatives have shown promise in a variety of other therapeutic areas, including as:
-
Antiviral agents
-
Antibacterial agents
-
Anti-inflammatory agents [7]* Central nervous system (CNS) agents
The versatility of methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate as a building block makes it a valuable tool for medicinal chemists seeking to develop novel therapeutics for a wide range of diseases.
Conclusion
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its key structural features, particularly the reactive bromine atom, allow for the facile introduction of diverse functionalities through well-established cross-coupling methodologies. While detailed experimental data for some of its physical properties are not yet widely published, its chemical reactivity and potential for elaboration into biologically active molecules are well-supported by the literature on related compounds. As the demand for novel therapeutics continues to grow, the importance of such versatile heterocyclic intermediates in the drug discovery and development pipeline is undeniable.
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